Methyl 2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a chlorosulfonyl group and a carboxylate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with chlorosulfonyl phenyl compounds. One common method is the cyclopropanation of styrene derivatives followed by sulfonylation . The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate: Similar structure but different substitution pattern.
Spiro cyclopropanes: Compounds with cyclopropane rings fused to other ring systems.
Uniqueness
Methyl 2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other cyclopropane derivatives .
Properties
Molecular Formula |
C11H11ClO4S |
---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
methyl 2-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)10-6-9(10)7-2-4-8(5-3-7)17(12,14)15/h2-5,9-10H,6H2,1H3 |
InChI Key |
WWQRYPJYEVYJOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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